molecular formula C24H41ClN2O4 B2867881 Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1185004-03-8

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2867881
CAS RN: 1185004-03-8
M. Wt: 457.05
InChI Key: FLIUWCSZZGIWCY-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common building block in the synthesis of many pharmaceuticals and other organic compounds. The presence of the tert-butylphenoxy and hydroxypropyl groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives are known to participate in a wide range of reactions, including those leading to the formation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties can be influenced by factors such as the presence of the tert-butylphenoxy and hydroxypropyl groups .

Scientific Research Applications

Synthesis and Characterization

Compounds with structures related to Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride have been synthesized and characterized using various techniques. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction and was characterized by LCMS, NMR, IR, and XRD data, demonstrating the importance of these techniques in understanding compound structures (Sanjeevarayappa et al., 2015).

Biological Evaluation

Some related compounds have been evaluated for biological activity, such as antibacterial and anthelmintic properties. For instance, certain piperazine-carboxylate derivatives displayed moderate anthelmintic activity and poor antibacterial activity in vitro, highlighting the potential biological applications of such compounds (Sanjeevarayappa et al., 2015).

Material Science Applications

Compounds containing tert-butyl and piperazine structures have been used in material science, such as improving the thermal stability of polypropylene copolymers. Antioxidants synthesized with similar structural features were tested for their performance in polymers, showing that the presence of phenolic and amino groups could influence the material's thermal stability (Desai et al., 2004).

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also aim to fully characterize its physical and chemical properties, and to determine its safety profile .

properties

IUPAC Name

ethyl 4-[3-(2,4-ditert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O4.ClH/c1-8-29-22(28)26-13-11-25(12-14-26)16-19(27)17-30-21-10-9-18(23(2,3)4)15-20(21)24(5,6)7;/h9-10,15,19,27H,8,11-14,16-17H2,1-7H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIUWCSZZGIWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

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